molecular formula C7H9ClN4 B170412 N4-Allyl-6-chloropyrimidine-4,5-diamine CAS No. 181304-94-9

N4-Allyl-6-chloropyrimidine-4,5-diamine

Cat. No.: B170412
CAS No.: 181304-94-9
M. Wt: 184.62 g/mol
InChI Key: FTBSVFRUGUXZEW-UHFFFAOYSA-N
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Description

N4-Allyl-6-chloropyrimidine-4,5-diamine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position, a prop-2-enyl group at the 4th position, and two amino groups at the 4th and 5th positions of the pyrimidine ring. It is used in various chemical and biological applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine and prop-2-enylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and a catalyst such as palladium on carbon (Pd/C).

    Procedure: The 6-chloropyrimidine is reacted with prop-2-enylamine in the presence of the catalyst and solvent. The reaction mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-Allyl-6-chloropyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of an acid catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N4-Allyl-6-chloropyrimidine-4,5-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-Allyl-6-chloropyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,4-diaminopyrimidine: Similar structure but lacks the prop-2-enyl group.

    4-N-prop-2-enylpyrimidine-4,5-diamine: Similar structure but lacks the chlorine atom at the 6th position.

Uniqueness

N4-Allyl-6-chloropyrimidine-4,5-diamine is unique due to the presence of both the chlorine atom and the prop-2-enyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c1-2-3-10-7-5(9)6(8)11-4-12-7/h2,4H,1,3,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBSVFRUGUXZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291522
Record name 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181304-94-9
Record name 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-amino-4,6-dichloro pyrimidine (3.0 g, 0.018 mol) and allyl amine (1.5 ml, 0.020 mol) was taken in ethanol (30 ml) and heated at 80° C. for 16 hrs. Solvent was removed to get crude product which was further purified by column chromatography to get pure N*4*-Allyl-6-chloro-pyrimidine-4,5-diamine as off white solid (2.30 g, 68%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 8 g 5-amino-4,6-dichloropyrimidine, 5 ml propargylamine and 42 ml diisopropyl ethyl amine in 100 ml butanol was stirred for 6 hours and 10 minutes in a nitrogen atmosphere at 140° C. Ethyl acetate and H2O were added to the reaction mixture, and this mixture was filtered through Celite, and the residue was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, and the residue was purified by silica gel column chromatography (eluted with ethyl acetate:n-hexane=1:1), and the objective fractions were concentrated. The residue was crystallized from diethyl ether, to give the title compound (4.8 g, 54%) as pale brown crystals.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

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